molecular formula C22H20N4O2 B14152449 N-[2-oxo-2-[2-(3-pyridinylmethylidene)hydrazinyl]ethyl]-2,2-diphenylacetamide

N-[2-oxo-2-[2-(3-pyridinylmethylidene)hydrazinyl]ethyl]-2,2-diphenylacetamide

Cat. No.: B14152449
M. Wt: 372.4 g/mol
InChI Key: RIABCKZFFZHIHH-MFKUBSTISA-N
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Description

N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a pyridine ring, a hydrazone linkage, and a diphenylacetamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]-2,2-diphenylacetamide typically involves the condensation of 2,2-diphenylacetic acid with a hydrazine derivative, followed by the introduction of the pyridine ring through a series of reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazone linkage or the pyridine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring or the hydrazone linkage.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to hydrazine derivatives.

Scientific Research Applications

N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-Oxo-2-[(2E)-2-(1-phenylethylidene)hydrazino]ethyl}-2,2-diphenylacetamide
  • N-[2-oxo-1-(4-oxo-3H-phthalazin-1-yl)-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl]benzamide

Uniqueness

N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]-2,2-diphenylacetamide is unique due to its specific structural features, such as the combination of a pyridine ring, a hydrazone linkage, and a diphenylacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C22H20N4O2/c27-20(26-25-15-17-8-7-13-23-14-17)16-24-22(28)21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-15,21H,16H2,(H,24,28)(H,26,27)/b25-15+

InChI Key

RIABCKZFFZHIHH-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CN=CC=C3

solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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